molecular formula C18H29NO4 B2832075 3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid CAS No. 2230807-57-3

3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid

Cat. No.: B2832075
CAS No.: 2230807-57-3
M. Wt: 323.433
InChI Key: XCYDUFDZEYUXTG-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid is a synthetic compound with a unique structure, characterized by its adamantane backbone. Adamantane itself is a tricyclic hydrocarbon that provides rigidity and stability to the compound. This derivative includes a tert-butoxycarbonyl (Boc) protecting group and an amino acid functionality, making it useful in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid typically begins with the preparation of the adamantane core, followed by functional group modifications. A common method involves:

  • Adamantane Derivatization: : Starting with commercially available adamantane, selective alkylation and acylation reactions introduce methyl groups at the 5 and 7 positions.

  • Amination: : Introduction of the amino group at the 3 position can be achieved via nucleophilic substitution or reductive amination.

  • Protection of the Amino Group:

  • Carboxylation: : The carboxylic acid functionality at the 1 position is introduced via oxidation or carboxylation of the corresponding methyl group.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions reduce waste and improve selectivity, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid undergoes various reactions, such as:

  • Hydrolysis: : Removal of the Boc protecting group under acidic or basic conditions to expose the free amine.

  • Substitution: : The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

  • Oxidation and Reduction: : The compound can undergo oxidation of the adamantane ring or reduction of functional groups.

Common Reagents and Conditions

  • Boc Removal: : Trifluoroacetic acid (TFA) in dichloromethane.

  • Substitution Reactions: : Various alkyl halides or acyl chlorides in the presence of base.

Major Products

  • Deprotected Amine: : 3-amino-5,7-dimethyladamantane-1-carboxylic acid after Boc removal.

  • Substituted Derivatives: : Various N-alkylated or N-acylated products depending on the substituents introduced.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and peptides.

Biology

It serves as a building block for studying biological processes and as a probe for understanding structure-activity relationships.

Medicine

The compound is explored for potential therapeutic applications, including drug development for neurological diseases due to its adamantane core, which is a common motif in antiviral and antiparkinsonian drugs.

Industry

Its robust structure makes it suitable for material science applications, including the synthesis of high-performance polymers and resins.

Mechanism of Action

3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid exerts its effects primarily through interactions with biological macromolecules. The Boc-protected amine can form covalent bonds with amino acids in proteins, altering their function. Additionally, the adamantane structure can influence membrane dynamics and stability, which is crucial in pharmacological applications.

Comparison with Similar Compounds

Similar Compounds

  • Amantadine: : Primarily used as an antiviral and antiparkinsonian drug.

  • Rimantadine: : Another antiviral with a similar adamantane core.

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid stands out due to the presence of the Boc-protected amino group, offering versatility in synthetic modifications. The additional methyl groups enhance its stability and potential interactions with biological targets.

Properties

IUPAC Name

3,5-dimethyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-14(2,3)23-13(22)19-18-9-15(4)6-16(5,10-18)8-17(7-15,11-18)12(20)21/h6-11H2,1-5H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYDUFDZEYUXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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